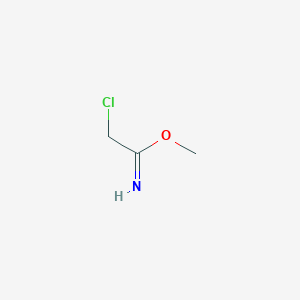![molecular formula C17H18N2OS B2964726 3-(4-(methylthio)phenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one CAS No. 2320173-35-9](/img/structure/B2964726.png)
3-(4-(methylthio)phenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(methylthio)phenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as MPTP and is a derivative of the pyrrolopyridine family.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds with the pyrrolopyrazine scaffold, such as the one , have exhibited antimicrobial properties. This application is crucial in the development of new antibiotics to combat resistant strains of bacteria. The presence of the methylsulfanyl group could potentially enhance the molecule’s ability to interact with bacterial enzymes, disrupting their function and leading to bacterial cell death .
Anti-inflammatory Agents
The anti-inflammatory potential of pyrrolopyrazine derivatives makes them candidates for the treatment of chronic inflammatory diseases. By modulating key inflammatory pathways, these compounds can help in reducing inflammation and associated pain .
Antiviral Therapeutics
Pyrrolopyrazine derivatives have shown antiviral activities, which could be harnessed to develop treatments for viral infections. The structural complexity of the compound allows for interactions with viral proteins, possibly inhibiting viral replication .
Antifungal Applications
The antifungal activity of pyrrolopyrazine derivatives is another area of interest, particularly in the agricultural sector to protect crops from fungal pathogens. The compound’s ability to interfere with fungal cell wall synthesis could be the mechanism behind its antifungal properties .
Antioxidant Properties
Oxidative stress is a common pathway leading to various diseases. Pyrrolopyrazine derivatives have antioxidant properties that could neutralize free radicals, thereby preventing cellular damage and contributing to the prevention of diseases like cancer .
Kinase Inhibition for Cancer Therapy
Kinase inhibitors are a class of drugs that play a significant role in cancer therapy. Pyrrolopyrazine derivatives, including the compound , have shown activity in inhibiting kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. This application is particularly promising for targeted cancer therapies .
Drug Discovery and Lead Optimization
The unique structure of this compound makes it an attractive scaffold for drug discovery. Its ability to bind to various biological targets can be exploited in the design and optimization of new drugs with improved efficacy and reduced side effects .
Material Science Applications
While not directly related to its biological activity, the structural features of pyrrolopyrazine derivatives could be utilized in material science. For instance, the compound’s ability to form stable complexes with metals could be applied in the development of organic semiconductors or as part of catalytic systems .
Eigenschaften
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-3-(4-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-21-15-7-4-13(5-8-15)6-9-17(20)19-11-14-3-2-10-18-16(14)12-19/h2-5,7-8,10H,6,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXPSATUCFPICF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2CC3=C(C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxyethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2964643.png)
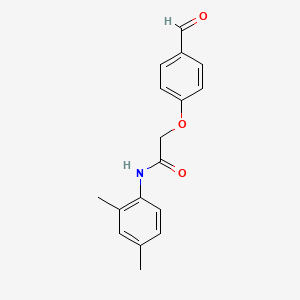

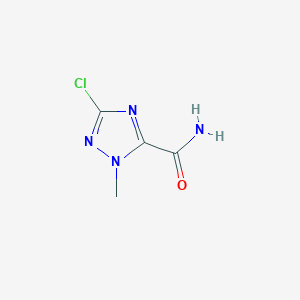

![2-[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2964649.png)

![methyl 2-amino-4-(2-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2964653.png)
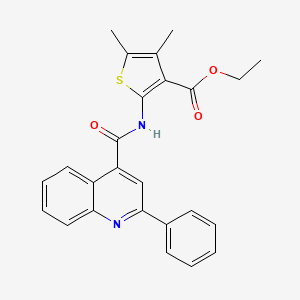
![ethyl 4-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2964656.png)

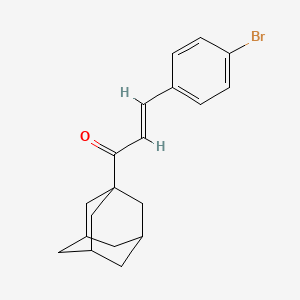
![N-{4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B2964661.png)
